molecular formula C13H15NO4 B1421781 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid CAS No. 1258651-87-4

3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid

Cat. No.: B1421781
CAS No.: 1258651-87-4
M. Wt: 249.26 g/mol
InChI Key: YFPBAJNPXNBYJU-UHFFFAOYSA-N
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Description

3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis using reactors designed to handle high volumes of reactants and products. The process may involve continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Phenylacetone

  • N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

  • 3-(1-oxo-1-phenylpropan-2-yl)oxybenzo[c]chromen-6-one

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Properties

IUPAC Name

4-oxo-4-[(1-oxo-1-phenylpropan-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(14-11(15)7-8-12(16)17)13(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBAJNPXNBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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